

# Application Notes and Protocols: DM-Nitrophen Tetrasodium Salt for Controlled Calcium Uncaging

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Compound of Interest		
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These application notes provide a comprehensive guide to utilizing DM-Nitrophen tetrasodium salt, a photolabile calcium chelator, for precise spatial and temporal control of intracellular calcium concentrations. This document details the underlying principles, quantitative data, and step-by-step experimental protocols for its application in cellular signaling research.

## Introduction to DM-Nitrophen Tetrasodium Salt

DM-Nitrophen is a "caged" calcium (Ca<sup>2+</sup>) compound, a light-sensitive chelator that exhibits a high affinity for Ca<sup>2+</sup> in its native state.[1] Upon photolysis with near-ultraviolet (UV) light, it undergoes rapid cleavage, leading to a significant and swift decrease in its Ca<sup>2+</sup>-binding affinity.[1][2] This property allows for the photorelease of Ca<sup>2+</sup>, artificially inducing transient increases in intracellular Ca<sup>2+</sup> concentration at precise times and locations within a cell. This technique is invaluable for studying a wide array of Ca<sup>2+</sup>-dependent physiological processes, including neurotransmitter release, muscle contraction, and gene expression.[3][4][5]

## **Principle of Calcium Uncaging**

The fundamental principle of using DM-Nitrophen lies in its photochemical properties. The molecule contains a nitrobenzyl group that, upon absorbing a photon of UV light, undergoes an intramolecular rearrangement and subsequent cleavage. This structural change dramatically



reduces the affinity of the chelating part of the molecule for Ca<sup>2+</sup>, causing the release of the bound ion. The process is rapid, occurring on a microsecond to millisecond timescale, enabling the study of fast cellular events.[4][6]

# **Quantitative Data**

The following tables summarize the key quantitative parameters of DM-Nitrophen tetrasodium salt, compiled from various studies.

Table 1: Physicochemical and Binding Properties of DM-Nitrophen

Property	Value	Reference
Kd (Ca <sup>2+</sup> ) before photolysis	5 nM	[1][7]
Kd (Ca <sup>2+</sup> ) after photolysis	3 mM	[7]
Kd (Mg <sup>2+</sup> ) before photolysis	2.5 μM - 5 μM	[1][4]
Extinction Coefficient	4.33 x 10 <sup>3</sup> M <sup>-1</sup> cm <sup>-1</sup> at 350 nm	[8]
Solubility (in water)	100 mg/mL	[2]
Storage	-20°C, protected from light	[2]

Table 2: Kinetics of Calcium Release from DM-Nitrophen



Parameter	Value	Conditions	Reference
Rate of Ca <sup>2+</sup> -indicator fluorescence increase	38,000 s <sup>-1</sup>	рН 7.2, 25°С	[9]
Half-time of Ca <sup>2+</sup> release	< 180 μs	pH 6.9, using a frequency-doubled ruby laser (347 nm)	[4][6]
Decay of photochromic intermediate (with Ca <sup>2+</sup> )	τ <sub>1</sub> / <sub>2</sub> = 32 μs and 220 μs	pH 6.9	[4][6]
Stabilization of photoreleased Ca <sup>2+</sup>	Within 1-2 ms	When chelator concentration > total Ca <sup>2+</sup>	[9]

# **Experimental Protocols**

This section provides detailed methodologies for the preparation and use of DM-Nitrophen tetrasodium salt in cell-based experiments.

# **Preparation of DM-Nitrophen Stock Solution**

## Materials:

- DM-Nitrophen tetrasodium salt (solid)[2]
- High-purity water or appropriate buffer (e.g., K-Hepes)[6]
- Vortex mixer
- Microcentrifuge

## Protocol:

 Bring the vial of DM-Nitrophen tetrasodium salt to room temperature before opening to prevent condensation.



- Reconstitute the solid DM-Nitrophen in high-purity water or the desired experimental buffer to a stock concentration of 1-10 mM. For example, a 60 mM stock can be prepared in 0.5 M K-Hepes buffer at pH 7.3.[6]
- Vortex thoroughly to ensure complete dissolution.
- Briefly centrifuge the tube to collect the solution at the bottom.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C, protected from light. Stock solutions are stable for up to 3 months.[2][10]

## **Loading Cells with DM-Nitrophen**

There are two primary methods for introducing DM-Nitrophen into cells: microinjection of the salt form or incubation with the cell-permeant acetoxymethyl (AM) ester form.

This method is suitable for larger cells and allows for precise control over the intracellular concentration.

### Materials:

- DM-Nitrophen stock solution (see 4.1)
- Intracellular buffer solution
- Microinjection setup (micromanipulator, microinjector, glass micropipettes)
- Optional: A fluorescent dye (e.g., sulphorhodamine B) to visualize the injection[6]

#### Protocol:

- Prepare the injection solution by diluting the DM-Nitrophen stock solution in the desired intracellular buffer. The final concentration in the pipette can range from 1 to 60 mM.[6]
- To control the amount of "caged" calcium, a specific amount of CaCl<sub>2</sub> can be added to the injection solution. For example, a solution containing 60 mM DM-Nitrophen can be loaded



with 18 mM CaCl<sub>2</sub> (30% loaded).[6]

- Optionally, include a fluorescent dye like 10 mM sulphorhodamine B in the injection solution to monitor the filling of the cell.[6]
- Back-fill a glass micropipette with the injection solution.
- Using a micromanipulator, carefully insert the micropipette into the target cell.
- Inject the solution using pressure pulses or iontophoresis.[6] Monitor the injection process if a fluorescent marker is used.

The AM ester form is membrane-permeable and is cleaved by intracellular esterases to trap the active DM-Nitrophen inside the cell. This method is suitable for cell populations.

#### Materials:

- DM-Nitrophen AM ester
- Anhydrous dimethyl sulfoxide (DMSO)[11]
- Pluronic® F-127 (20% solution in DMSO)[11]
- Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
- Cell culture medium

### Protocol:

- Prepare a 1-5 mM stock solution of DM-Nitrophen AM ester in anhydrous DMSO.[11]
- For a working loading solution, first mix 1  $\mu$ L of the DM-Nitrophen AM stock with 1  $\mu$ L of 20% Pluronic® F-127 in DMSO.[11]
- Dilute this mixture into serum-free cell culture medium or HBSS to a final DM-Nitrophen AM concentration of 1-5  $\mu$ M.[11]
- Remove the culture medium from the cells and replace it with the loading solution.



- Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light. Incubation conditions should be optimized for the specific cell type.[11]
- After incubation, wash the cells twice with fresh, warm medium or buffer to remove extracellular DM-Nitrophen AM.
- Allow the cells to de-esterify the AM groups for at least 30 minutes at room temperature before initiating the experiment.[5]

## **Photolysis of DM-Nitrophen (Calcium Uncaging)**

Photolysis requires a high-intensity light source capable of delivering near-UV wavelengths.

## Equipment:

- Light Source:
  - Xenon Arc Lamp: A 150 W xenon lamp can be used for photolysis. For example, a 2-second exposure can photolyze approximately 20% of the DM-Nitrophen.[3][6]
  - Laser: Frequency-doubled ruby (347 nm) or Nd:YAG (355 nm) lasers provide high-energy, short-duration pulses.[6][12] For two-photon excitation, a Ti:sapphire laser tuned to ~720 nm can be used.[13]
- Microscope: An inverted microscope equipped for epifluorescence is typically used.
- Shutter System: A fast shutter is necessary to control the duration of light exposure.

## Protocol:

- Position the cells loaded with DM-Nitrophen on the microscope stage.
- · Identify the target cell or region of interest.
- Deliver a brief pulse of UV light using the chosen light source. The duration and intensity of the light pulse will determine the amount of Ca<sup>2+</sup> released and should be calibrated for the specific experimental needs.[6]



 Monitor the cellular response, for example, by electrophysiological recording or fluorescence imaging.

## **Simultaneous Calcium Imaging**

To visualize the change in intracellular Ca<sup>2+</sup> concentration resulting from uncaging, a fluorescent Ca<sup>2+</sup> indicator is co-loaded into the cell.

#### Materials:

- Fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-3 AM)
- Imaging setup with appropriate filters and a sensitive camera

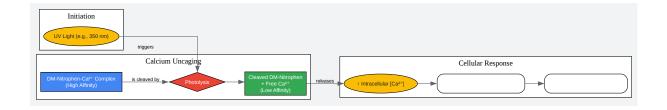
#### Protocol:

- Co-loading:
  - For microinjection, the Ca<sup>2+</sup> indicator can be included in the injection pipette along with DM-Nitrophen.
  - For AM ester loading, cells can be co-incubated with the AM esters of both DM-Nitrophen and the Ca<sup>2+</sup> indicator.
- Imaging:
  - A common indicator is Fura-2, which is a ratiometric dye. Excite the sample alternately at 340 nm and 380 nm and collect the emission at ~510 nm. The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular Ca<sup>2+</sup> concentration.[5][9][14]
  - Acquire a baseline fluorescence measurement before photolysis.
  - Initiate photolysis of DM-Nitrophen.
  - Continue to acquire images to monitor the spatio-temporal dynamics of the Ca<sup>2+</sup> signal.

# **Mandatory Visualizations**



# **Signaling Pathway of DM-Nitrophen Action**

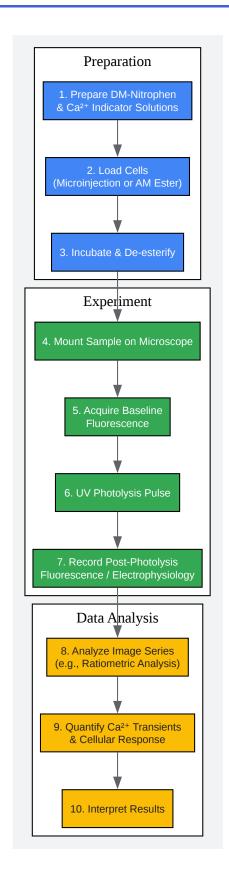


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Caption: Signaling pathway of light-induced calcium release from DM-Nitrophen.

# **Experimental Workflow for Calcium Uncaging**





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Caption: General experimental workflow for calcium uncaging with DM-Nitrophen.



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